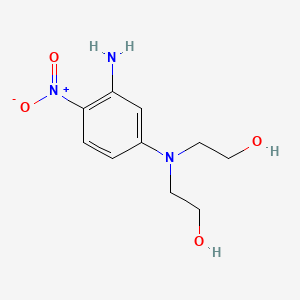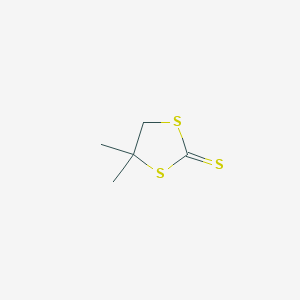
2-Methyldodec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldodec-5-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C13H26, and it features a methyl group attached to the second carbon of a dodecene chain. This compound is part of the broader class of unsaturated hydrocarbons, which are known for their reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyldodec-5-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-5-dodecanol using a strong acid like sulfuric acid at elevated temperatures.
Elimination Reactions: Another approach is the elimination of hydrogen halides from 2-methyl-5-dodecyl halides using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes or catalytic dehydrogenation of corresponding alkanes. These methods are optimized for high yield and purity, often employing advanced catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyldodec-5-ene undergoes several types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 2-methyldodecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: Addition of halogens like bromine or chlorine across the double bond results in the formation of vicinal dihalides.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.
Hydrogenation: Hydrogen gas, palladium or platinum catalyst.
Halogenation: Bromine, chlorine.
Major Products
Epoxides and Diols: From oxidation reactions.
Alkanes: From hydrogenation reactions.
Dihalides: From halogenation reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyldodec-5-ene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Methyldodec-5-ene in chemical reactions involves the reactivity of its carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexene: Another alkene with a similar structure but a shorter carbon chain.
1-Octene: Similar in structure but with a different position of the double bond.
2-Methyl-1-dodecene: An isomer with the double bond in a different position.
Uniqueness
2-Methyldodec-5-ene is unique due to its specific structure, which includes a methyl group on the second carbon and a double bond at the fifth position. This unique structure influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
112197-49-6 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
2-methyldodec-5-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-10,13H,4-8,11-12H2,1-3H3 |
InChI-Schlüssel |
QNNRPWQSLZMKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
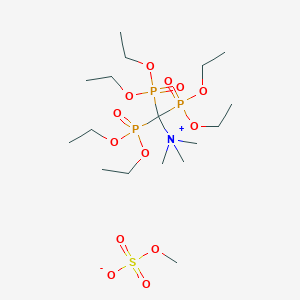
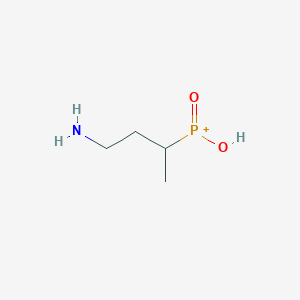
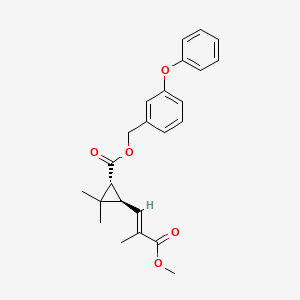
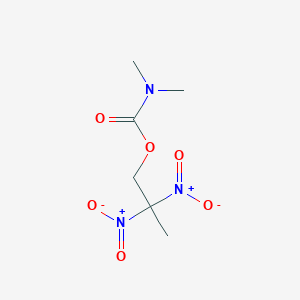
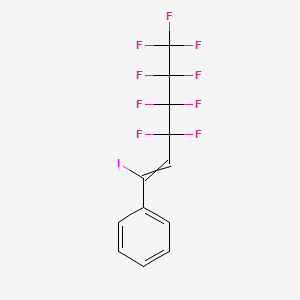
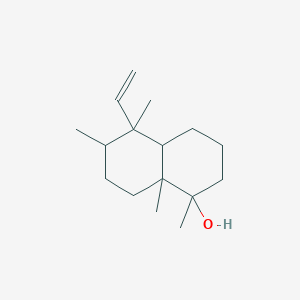
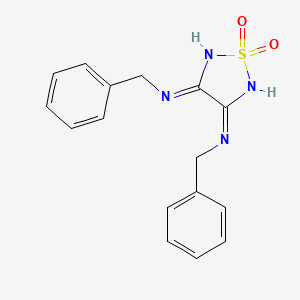
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
